molecular formula C4H5BrClF3 B1525572 1-Bromo-2-chloro-1,1,2-trifluorobutane CAS No. 1081534-24-8

1-Bromo-2-chloro-1,1,2-trifluorobutane

Cat. No. B1525572
M. Wt: 225.43 g/mol
InChI Key: HHKKHXOFLQESJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-chloro-1,1,2-trifluorobutane is a chemical compound with the molecular formula C4H5BrClF3 . It has an average mass of 225.435 Da and a monoisotopic mass of 223.921524 Da .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-chloro-1,1,2-trifluorobutane consists of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), and fluorine (F) atoms . The exact arrangement of these atoms in the molecule determines its physical and chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-chloro-1,1,2-trifluorobutane are determined by its molecular structure . Unfortunately, specific details about these properties are not available in the sources I found.

Scientific Research Applications

Application 1: Synthesis of Multi-Halogenated Alkenes

  • Summary of the Application : 1-Bromo-2-chloro-1,1,2-trifluorobutane, also known as halothane, has been used as a fluorine-containing building block for the construction of trifluoromethyl and difluoromethylene motifs . These structures have been found in several multifunctional materials and biologically important molecules .
  • Methods of Application : The reaction involved a highly reactive difluoroethylene intermediate, which was produced by the reaction between halothane and KOH . This simple reaction enabled the construction of highly halogenated compounds with the potential for further functionalization .
  • Results or Outcomes : A series of aryl fluoroalkenyl ethers that contain chlorine and bromine as well as fluorine atoms were prepared in moderate to good yields via the reactions of phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of KOH .

Application 2: Solvation Studies

  • Summary of the Application : Halothane has been used in a study that combined molecular simulations with free energy simulations to study solvation of halothane in polarizable water and methanol .
  • Methods of Application : The study involved the use of molecular simulations and free energy simulations .
  • Results or Outcomes : The results of this study are not specified in the source .

Application 3: Thermophysical Property Data

  • Summary of the Application : 1-Bromo-2-chloro-1,1,2-trifluorobutane has been used in the study of thermophysical properties. This includes properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature and pressure, enthalpy of phase transition, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, enthalpy as a function of temperature, refractive index as a function of wavelength and temperature, viscosity as a function of temperature and pressure, and thermal conductivity as a function of temperature and pressure .
  • Methods of Application : The study involved the use of various experimental methods to measure the thermophysical properties of 1-Bromo-2-chloro-1,1,2-trifluorobutane .
  • Results or Outcomes : The results of this study are not specified in the source .

Application 4: Solvation Studies

  • Summary of the Application : 1-Bromo-2-chloro-1,1,2-trifluorobutane, or halothane, has been used in a study that combined molecular simulations with free energy simulations to study solvation of halothane in polarizable water and methanol .
  • Methods of Application : The study involved the use of molecular simulations and free energy simulations .
  • Results or Outcomes : The results of this study are not specified in the source .

Application 5: Synthesis of Arylpiperidines and Aryltetrahydropyridines

  • Summary of the Application : 1-Bromo-2-chloro-1,1,2-trifluorobutane is used as an intermediate in pharmaceutical and synthetic chemistry . It acts as a reagent in the preparation of arylpiperidines and aryltetrahydropyridines .
  • Methods of Application : The specific methods of application are not specified in the source .
  • Results or Outcomes : The results of this study are not specified in the source .

Application 6: Solvation Studies

  • Summary of the Application : 1-Bromo-2-chloro-1,1,2-trifluorobutane, or halothane, has been used in a study that combined molecular simulations with free energy simulations to study solvation of halothane in polarizable water and methanol .
  • Methods of Application : The study involved the use of molecular simulations and free energy simulations .
  • Results or Outcomes : The results of this study are not specified in the source .

Safety And Hazards

1-Bromo-2-chloro-1,1,2-trifluorobutane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-bromo-2-chloro-1,1,2-trifluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrClF3/c1-2-3(6,7)4(5,8)9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKKHXOFLQESJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)Br)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-1,1,2-trifluorobutane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-chloro-1,1,2-trifluorobutane
Reactant of Route 2
1-Bromo-2-chloro-1,1,2-trifluorobutane
Reactant of Route 3
1-Bromo-2-chloro-1,1,2-trifluorobutane
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-chloro-1,1,2-trifluorobutane
Reactant of Route 5
1-Bromo-2-chloro-1,1,2-trifluorobutane
Reactant of Route 6
1-Bromo-2-chloro-1,1,2-trifluorobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.